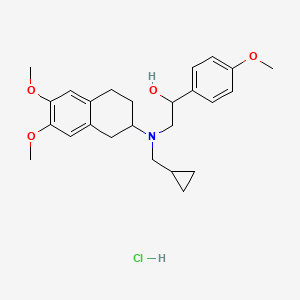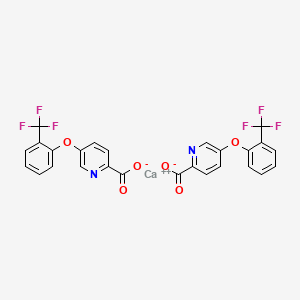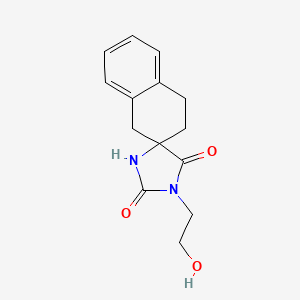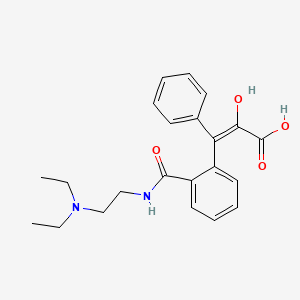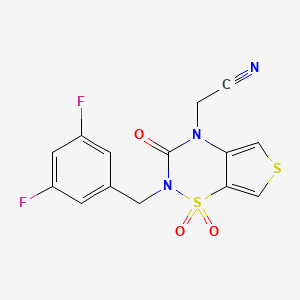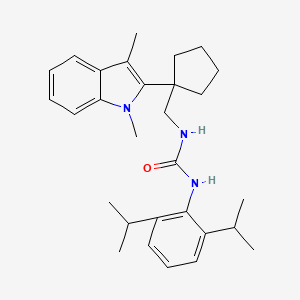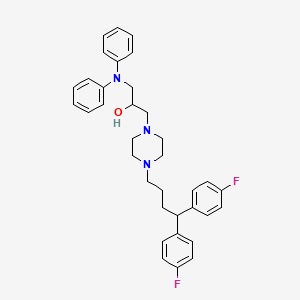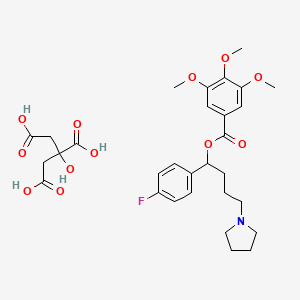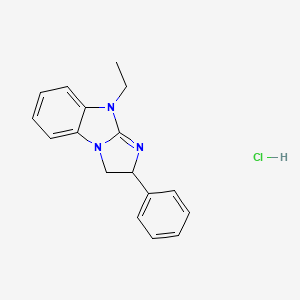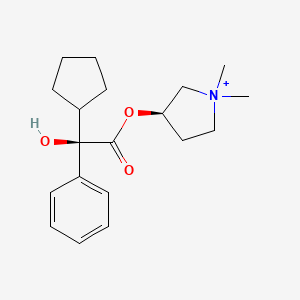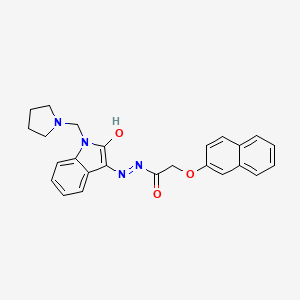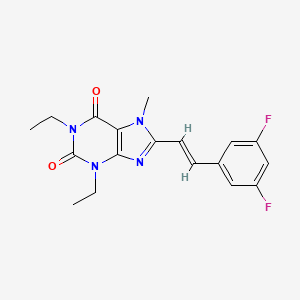
(E)-8-(3,5-Difluorostyryl)-1,3-diethyl-7-methylxanthine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-8-(3,5-Difluorostyryl)-1,3-diethyl-7-methylxanthine is a synthetic xanthine derivative. Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulant effects, particularly in the central nervous system. This specific compound is characterized by the presence of a difluorostyryl group, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-(3,5-Difluorostyryl)-1,3-diethyl-7-methylxanthine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available xanthine derivatives.
Styryl Group Introduction: The difluorostyryl group is introduced via a Heck reaction, where a palladium-catalyzed coupling reaction between a halogenated xanthine and a difluorostyrene is performed.
Reaction Conditions: The Heck reaction is carried out in the presence of a palladium catalyst, a base (such as triethylamine), and a solvent (like dimethylformamide) at elevated temperatures (around 100-120°C).
Industrial Production Methods
For industrial-scale production, the synthesis is optimized for higher yields and purity. This involves:
Catalyst Optimization: Using more efficient palladium catalysts to reduce reaction times and increase yields.
Continuous Flow Chemistry: Implementing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Purification: Employing advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-8-(3,5-Difluorostyryl)-1,3-diethyl-7-methylxanthine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts to reduce the styryl double bond.
Substitution: Nucleophilic substitution reactions can occur at the xanthine core, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Saturated derivatives of the styryl group.
Substitution: Various substituted xanthine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(E)-8-(3,5-Difluorostyryl)-1,3-diethyl-7-methylxanthine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular signaling pathways.
Medicine: Investigated for its potential as a therapeutic agent due to its xanthine core, which is known to interact with adenosine receptors.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of (E)-8-(3,5-Difluorostyryl)-1,3-diethyl-7-methylxanthine involves its interaction with molecular targets such as adenosine receptors. The difluorostyryl group enhances its binding affinity and selectivity towards these receptors, modulating various physiological processes. The compound may also influence intracellular signaling pathways, including cyclic AMP (cAMP) levels, by inhibiting phosphodiesterase enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Caffeine: A well-known xanthine derivative with stimulant effects.
Theophylline: Another xanthine used in respiratory diseases for its bronchodilator effects.
Pentoxifylline: A xanthine derivative used to improve blood flow in peripheral vascular diseases.
Uniqueness
(E)-8-(3,5-Difluorostyryl)-1,3-diethyl-7-methylxanthine is unique due to the presence of the difluorostyryl group, which imparts distinct chemical and biological properties. This modification enhances its potential as a research tool and therapeutic agent by providing greater selectivity and potency compared to other xanthine derivatives.
Propriétés
Numéro CAS |
155271-81-1 |
|---|---|
Formule moléculaire |
C18H18F2N4O2 |
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
8-[(E)-2-(3,5-difluorophenyl)ethenyl]-1,3-diethyl-7-methylpurine-2,6-dione |
InChI |
InChI=1S/C18H18F2N4O2/c1-4-23-16-15(17(25)24(5-2)18(23)26)22(3)14(21-16)7-6-11-8-12(19)10-13(20)9-11/h6-10H,4-5H2,1-3H3/b7-6+ |
Clé InChI |
MNSONRQXYWPMLD-VOTSOKGWSA-N |
SMILES isomérique |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC(=CC(=C3)F)F)C |
SMILES canonique |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=CC(=C3)F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



